An In-depth Technical Guide to (2,6-Dichlorophenoxy)acetic Acid: Chemical Properties and Structure
An In-depth Technical Guide to (2,6-Dichlorophenoxy)acetic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,6-Dichlorophenoxy)acetic acid is a chlorinated phenoxyacetic acid derivative. Unlike its well-known isomer, (2,4-Dichlorophenoxy)acetic acid (2,4-D), it is generally considered inactive as a synthetic auxin. This inactivity provides a valuable tool for comparative studies in plant biology and research into the structural requirements for auxin activity. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for (2,6-Dichlorophenoxy)acetic acid.
Chemical Properties and Structure
(2,6-Dichlorophenoxy)acetic acid is a solid at room temperature. Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | 2-(2,6-dichlorophenoxy)acetic acid[1] |
| CAS Number | 575-90-6[2] |
| Molecular Formula | C₈H₆Cl₂O₃[1] |
| Synonyms | 2,6-D, 2,6-D Acid, (2,6-Dichloro-phenoxy)-acetic acid[1] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 221.03 g/mol [1] |
| Melting Point | 134.5-135 °C |
| Boiling Point | 342.7 °C at 760 mmHg |
| Water Solubility | 1.558 g/L at 25 °C |
| pKa | 2.95 ± 0.10 (Predicted) |
| LogP | 2.45680 |
Table 3: Structural Identifiers
| Identifier | String |
| SMILES | C1=CC(=C(C(=C1)Cl)OCC(=O)O)Cl[1] |
| InChI | InChI=1S/C8H6Cl2O3/c9-5-2-1-3-6(10)8(5)13-4-7(11)12/h1-3H,4H2,(H,11,12)[1] |
Experimental Protocols
Synthesis of (2,6-Dichlorophenoxy)acetic Acid
A common laboratory-scale synthesis involves the condensation of 2,6-dichlorophenol with chloroacetic acid.[2]
Materials:
-
2,6-Dichlorophenol
-
Chloroacetic acid
-
Sodium hydroxide
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Water
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Hydrochloric acid
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium hydroxide in water.
-
Add 2,6-dichlorophenol to the sodium hydroxide solution and stir until dissolved.
-
Add chloroacetic acid to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours.
-
Work-up: After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude product from hot water or a mixture of ethanol and water to obtain pure (2,6-Dichlorophenoxy)acetic acid.
Analytical Methods
This protocol is based on established methods for analyzing related phenoxyacetic acids and can be adapted for (2,6-Dichlorophenoxy)acetic acid.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water. A gradient or isocratic elution can be used. A typical starting point for isocratic elution is a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
Detection: UV detection at a wavelength of approximately 230 nm.
Sample Preparation:
-
Accurately weigh and dissolve a standard or sample of (2,6-Dichlorophenoxy)acetic acid in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Further dilute the stock solution with the mobile phase to prepare a series of calibration standards.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards and the sample solution.
-
Quantify the (2,6-Dichlorophenoxy)acetic acid peak based on the calibration curve generated from the standards.
Due to the low volatility of the carboxylic acid, derivatization is typically required for GC-MS analysis.
Derivatization (Methylation):
-
Dissolve a known amount of the sample in a suitable solvent (e.g., methanol).
-
Add a methylating agent, such as diazomethane or trimethylsilyldiazomethane, following established safety protocols. Alternatively, acidic methanol (e.g., 2% sulfuric acid in methanol) can be used with heating to form the methyl ester.
-
After the reaction is complete, neutralize the solution if necessary and dilute with a suitable solvent (e.g., hexane) for injection.
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS instrument.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injection Mode: Splitless.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a full scan range (e.g., m/z 50-300).
Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Identify the methyl ester of (2,6-Dichlorophenoxy)acetic acid based on its retention time and mass spectrum.
-
For quantification, a calibration curve can be prepared using derivatized standards.
Signaling Pathways and Biological Inactivity
(2,6-Dichlorophenoxy)acetic acid is considered to be biologically inactive as a synthetic auxin.[3] This is in stark contrast to its isomer, 2,4-D, which is a potent herbicide that mimics the natural plant hormone auxin.[3][4][5]
The molecular basis for auxin action involves its perception by a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressor.[6][7][8][9][10] The binding of auxin to this complex leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor, thereby de-repressing AUXIN RESPONSE FACTOR (ARF) transcription factors and activating auxin-responsive genes.[7]
The inactivity of (2,6-Dichlorophenoxy)acetic acid is attributed to steric hindrance caused by the two chlorine atoms at the ortho-positions (positions 2 and 6) of the phenyl ring. This steric bulk is believed to prevent the molecule from fitting into the auxin-binding pocket of the TIR1/AFB receptor, thus inhibiting the formation of the co-receptor complex and the initiation of downstream signaling.
The diagram above illustrates the canonical auxin signaling pathway. Active auxins like 2,4-D bind to the TIR1/AFB receptor, leading to the degradation of the Aux/IAA repressor and subsequent gene expression. In contrast, (2,6-Dichlorophenoxy)acetic acid is unable to bind to the receptor due to steric hindrance, preventing the initiation of this signaling cascade.
Conclusion
(2,6-Dichlorophenoxy)acetic acid, while structurally similar to the potent synthetic auxin 2,4-D, is biologically inactive in this regard. This inactivity, stemming from the steric hindrance imposed by its 2,6-dichloro substitution pattern, makes it a valuable negative control and research tool for probing the specific structural requirements of the auxin signaling pathway. The chemical properties and experimental protocols detailed in this guide provide a comprehensive resource for researchers working with this compound.
References
- 1. 2,6-Dichlorophenoxyacetic acid | C8H6Cl2O3 | CID 11332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2,6-Dichlorophenoxy)acetic acid | 575-90-6 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. (2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions | eLife [elifesciences.org]
